5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine
Description
Molecular Structure and Crystallographic Analysis
5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS 175202-02-5) features a pyrimidine core substituted at the 2-position with a pyridyl group and at the 5-position with an isopropylsulfonyl moiety. The molecular formula is C₁₂H₁₄N₄O₂S , with a molecular weight of 278.33 g/mol . The pyrimidine ring adopts a planar conformation, while the isopropylsulfonyl group introduces steric bulk, influencing intermolecular interactions.
Crystallographic data specific to this compound are not publicly available. However, analogous pyrimidine derivatives, such as 4-(pyridin-2-yl)pyrimidin-2-amine (CID 2764599), exhibit monoclinic crystal systems with hydrogen bonding between amine and sulfonyl groups. Computational modeling suggests similar packing arrangements due to the sulfonyl group’s polarity and the pyridyl ring’s π-stacking capability.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Transitions
Key thermodynamic parameters include:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | 147°C | Ambient pressure | |
| Boiling Point | 428.6°C | 760 mmHg | |
| Density | 1.313 g/cm³ | 25°C | |
| Vapor Pressure | 1.5 × 10⁻⁷ mmHg | 25°C |
The compound’s high melting point reflects strong intermolecular forces, including hydrogen bonding (N–H···O=S) and dipole-dipole interactions from the sulfonyl group. The boiling point correlates with its molecular weight and polarity, consistent with sulfonylated heterocycles.
Solubility Profile and Partition Coefficients
Solubility data in aqueous systems are limited, but the compound’s logP value of 2.96 indicates moderate lipophilicity, favoring organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The sulfonyl group enhances water solubility compared to non-polar analogs, though the isopropyl substituent reduces it.
| Solvent | Solubility (mg/mL) | Notes | |
|---|---|---|---|
| Water | <0.1 | Limited dissolution | |
| DMSO | >50 | High solubility | |
| Ethanol | ~10 | Moderate solubility |
The octanol-water partition coefficient (logP) aligns with its use in drug discovery, balancing membrane permeability and aqueous compatibility.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands:
Mass Spectrometry
X-ray Photoelectron Spectroscopy (XPS)
- S 2p binding energy: 168.5 eV (sulfonyl group).
Properties
IUPAC Name |
5-propan-2-ylsulfonyl-2-pyridin-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8(2)19(17,18)10-7-15-12(16-11(10)13)9-5-3-4-6-14-9/h3-8H,1-2H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOEXZPCYOBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381053 | |
| Record name | 5-(isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175202-02-5 | |
| Record name | 5-[(1-Methylethyl)sulfonyl]-2-(2-pyridinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Steps :
-
- 2-Aminothiophenol reacts with bromoisopropane under alkaline conditions (e.g., sodium carbonate or triethylamine) to form an intermediate.
- This intermediate undergoes a second nucleophilic substitution with 2,4,5-trichloropyrimidine .
Optimized Conditions :
| Parameter | Details |
|---|---|
| Solvent | Ethyl acetate or acetonitrile |
| Catalyst | Sodium tungstate (most effective) |
| Molar Ratio | 2-Aminothiophenol : bromoisopropane : trichloropyrimidine = 1:1:1 |
| Reaction Temperature | 60°C (oxidation step) |
| Yield | 87.2% (purity: 98.9%) |
Key Characterization Data :
- ¹H NMR (DMSO-d₆) :
δ 9.81 (br, 1H), 8.54 (s, 1H), 8.32 (d, J = 4 Hz, 1H), 7.83–7.91 (m, 2H), 7.46–7.50 (m, 1H), 3.51–3.55 (m, 1H), 1.76 (d, J = 2 Hz, 6H).
Alternative Oxidation Catalysts
The choice of catalyst significantly impacts reaction efficiency:
| Catalyst | Solvent | Yield | Purity |
|---|---|---|---|
| Sodium tungstate | Acetonitrile | 87.2% | 98.9% |
| Sodium phosphotungstate | Ethyl acetate | 82.1% | 97.5% |
Sodium tungstate in acetonitrile provides the highest yield and purity.
Applications in Drug Synthesis
This compound serves as a critical intermediate in the synthesis of ceritinib , an ALK inhibitor used in non-small cell lung cancer (WO2017158619A1).
- Ceritinib Synthesis :
- 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine reacts with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in isopropanol under reflux.
- The dihydrochloride salt is converted to the free base via pH adjustment (NaOH or NH₃).
Critical Considerations
- Impurity Control : Residual solvents (e.g., acetonitrile) must be minimized to meet pharmacopeial standards.
- Scalability : The one-pot method is industrially viable due to reduced purification steps and high reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridyl rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(Isopropylsulfonyl)-2-(pyridin-2-yl)pyrimidin-4-amine
- CAS No.: 175202-02-5
- Molecular Formula : C₁₂H₁₄N₄O₂S
- Molecular Weight : 278.33 g/mol
- Structural Features: A pyrimidine core substituted at position 2 with a pyridyl group, at position 4 with an amino group, and at position 5 with an isopropylsulfonyl moiety.
Applications: This compound serves as a critical intermediate in synthesizing kinase inhibitors, notably ceritinib (an ALK/EGFR inhibitor), where it participates in coupling reactions to form advanced intermediates . Its sulfonyl group enhances solubility and binding affinity in medicinal chemistry applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Findings from Research
Synthetic Efficiency :
- The target compound is synthesized via coupling reactions (e.g., with 2,5-dichloropyrimidine intermediates) followed by deprotection steps, achieving >99.5% purity in ceritinib synthesis .
- Analogues with chlorine substituents (e.g., 5-chloro derivatives) show improved yields in catalytic hydrogenation steps due to stabilized intermediates .
Biological Activity :
- The isopropylsulfonyl group in the target compound optimizes kinase binding by balancing hydrophobicity and steric bulk, unlike bulkier tert-butyl analogues .
- Chlorine-substituted derivatives (e.g., 2-chloro or 5-chloro) exhibit enhanced inhibitory potency against EGFR T790M mutants due to stronger halogen bonding .
Physicochemical Properties :
- Solubility : Methylsulfonyl analogues (e.g., 1708269-59-3) display higher aqueous solubility compared to isopropylsulfonyl derivatives but lower membrane permeability .
- Stability : tert-Butylsulfonyl derivatives (e.g., 175202-19-4) are more resistant to metabolic oxidation but prone to crystallization issues .
Commercial and Industrial Relevance
- Ceritinib Intermediates : The target compound is preferred in large-scale ceritinib production due to cost-effective synthesis (~90% yield) and compatibility with industrial purification methods .
- Discontinued Analogues : Compounds like 5-(Isopropylsulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine (CAS 175202-06-9) are discontinued in commercial catalogs, likely due to niche applications .
Biological Activity
5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, also known by its CAS number 175202-02-5, is a compound that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This article explores the compound's biological properties, including its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 278.33 g/mol
- Melting Point : 147 °C
- Boiling Point : 428.6 °C (predicted)
- Density : 1.313 g/cm³ (predicted)
The compound exhibits biological activity primarily through its interaction with various kinases. It has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which plays a crucial role in cellular signaling pathways related to cancer and neurodegenerative diseases. Inhibition of PI5P4Kγ can lead to altered cellular signaling, potentially reducing the proliferation of cancer cells and impacting neurodegenerative processes.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For instance, studies have shown that inhibition of PI5P4Kγ can lead to decreased mutant protein levels in models of Huntington's disease and reduced proliferation in leukemic cell lines .
Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective effects. In vivo studies have illustrated that selective inhibition can lead to beneficial outcomes in models of neurodegeneration .
Case Studies
-
Case Study on Leukemia Cell Lines :
- Objective : To assess the efficacy of the compound in inhibiting leukemia cell proliferation.
- Methodology : The compound was administered at varying concentrations to leukemia cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 10 μM, demonstrating its potential as a therapeutic agent against leukemia .
-
Neurodegenerative Disease Model :
- Objective : To evaluate the neuroprotective effects in a Huntington's disease model.
- Methodology : The compound was tested for its ability to reduce mutant protein levels.
- Results : The study found a marked decrease in protein aggregation, suggesting that the compound may mitigate some effects of neurodegeneration .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O2S |
| Melting Point | 147 °C |
| Boiling Point | 428.6 °C |
| Density | 1.313 g/cm³ |
| Anticancer Activity | Significant at >10 μM |
| Neuroprotective Activity | Observed in Huntington models |
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
Answer:
- Nucleophilic Substitution: Start with a pyrimidine core (e.g., 4-aminopyrimidine) and introduce the isopropylsulfonyl group via sulfonation using isopropylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Coupling Reactions: The 2-pyridyl group can be introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of pyridine .
- Optimization: Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Optimize yield by adjusting solvent polarity and catalyst loading .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions and assess purity. Aromatic protons (pyridyl/pyrimidine) appear in δ 7.5–9.0 ppm, while sulfonyl groups cause deshielding .
- X-ray Crystallography: Determine crystal structure to resolve dihedral angles between the pyrimidine core and substituents (e.g., pyridyl vs. sulfonyl groups). Intramolecular hydrogen bonds (e.g., N–H⋯N) may stabilize the conformation .
- Mass Spectrometry: Confirm molecular weight via HRMS (ESI+ mode) with <2 ppm error .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s biological activity against kinase targets?
Answer:
- Kinase Inhibition Assays: Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like EGFR or CDK2. Include positive controls (e.g., staurosporine) and triplicate runs .
- Cell-Based Models: Test cytotoxicity in cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays. Compare dose-response curves (1–100 µM) to assess selectivity .
- Structural-Activity Relationship (SAR): Synthesize analogs (e.g., varying sulfonyl groups) to identify critical substituents for activity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What strategies resolve contradictions in solubility or stability data across studies?
Answer:
- Solubility Analysis: Perform parallel experiments in multiple solvents (e.g., DMSO, PBS, ethanol) under controlled pH (4–9) and temperature (25–37°C). Use UV-Vis spectroscopy for quantification .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. Identify degradation products using LC-MS .
- Data Harmonization: Apply statistical tools (e.g., ANOVA) to compare results across labs. Report detailed experimental conditions (e.g., solvent lot, humidity) to isolate variables .
Q. How can researchers address discrepancies in crystallographic data between polymorphic forms?
Answer:
- Polymorph Screening: Recrystallize the compound from solvents of varying polarity (e.g., ethanol vs. acetonitrile) to isolate different forms. Use DSC/TGA to confirm thermal stability .
- Hydrogen Bond Analysis: Compare intramolecular interactions (e.g., N–H⋯O vs. C–H⋯π) via X-ray data. Dihedral angle variations >5° indicate distinct packing motifs .
- Computational Modeling: Use Mercury Software to simulate crystal packing and validate experimental data against predicted lattice energies .
Q. What methodologies are recommended for studying environmental fate and ecotoxicological impacts?
Answer:
- Environmental Persistence: Use OECD 301B (Ready Biodegradability Test) to assess degradation in aqueous systems. Measure half-life via LC-MS .
- Ecotoxicology: Conduct acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition). Compare results to regulatory thresholds (e.g., REACH) .
- Partition Coefficients: Determine logP (octanol-water) via shake-flask method and correlate with bioaccumulation potential .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
